Fmoc-Lys(2-Cl-Z)-OH: A Technical Guide to Solubility and Stability for Researchers
Fmoc-Lys(2-Cl-Z)-OH: A Technical Guide to Solubility and Stability for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the solubility and stability of Nα-Fmoc-Nε-(2-chlorobenzyloxycarbonyl)-L-lysine (Fmoc-Lys(2-Cl-Z)-OH), a critical building block in solid-phase peptide synthesis (SPPS). This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry, offering a comprehensive overview of the compound's properties, alongside detailed experimental protocols and logical workflows.
Executive Summary
Fmoc-Lys(2-Cl-Z)-OH is a derivative of the amino acid lysine, where the alpha-amino group is protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, and the epsilon-amino group of the side chain is protected by a 2-chlorobenzyloxycarbonyl (2-Cl-Z) group. This orthogonal protection scheme is fundamental to modern peptide synthesis, allowing for the selective deprotection of the α-amino group for peptide chain elongation while the side chain remains protected. The 2-Cl-Z group offers robust protection that is stable to the basic conditions required for Fmoc removal but can be efficiently cleaved under strong acidic conditions during the final step of peptide release from the solid support. Understanding the solubility and stability of this reagent is paramount for optimizing synthesis protocols, ensuring high purity, and maximizing the yield of the target peptide.
Solubility Profile
Qualitative Solubility: Fmoc-Lys(2-Cl-Z)-OH is expected to be soluble in common organic solvents used in peptide synthesis, including:
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N,N-Dimethylformamide (DMF)
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N-Methyl-2-pyrrolidone (NMP)
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Dimethyl sulfoxide (B87167) (DMSO)
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Dichloromethane (DCM)
It is considered to be sparingly soluble in water.[1]
Quantitative Solubility Data: Specific quantitative solubility data for Fmoc-Lys(2-Cl-Z)-OH is limited. However, data for the related compound, Fmoc-L-Lys-OH, provides a useful reference point.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Conditions |
| DMSO | 50 | 135.71 | Ultrasonic and pH adjusted to 2 with 1 M HCl. Use of newly opened, hygroscopic DMSO is recommended.[2] |
| Methanol | 5.74 | 15.58 | Ultrasonic and pH adjusted to 6 with HCl.[2] |
| Water | 3.64 | 9.88 | Ultrasonic and pH adjusted to 3 with 1 M HCl.[2] |
| Table 1: Quantitative solubility data for the related compound Fmoc-L-Lys-OH. |
Furthermore, studies on a green solvent, PolarClean (methyl-5-(dimethylamino)-2-methyl-5-oxopentanoate), have shown that most Fmoc-amino acids exhibit a solubility of greater than 0.4 M.[3]
Stability Profile
The stability of Fmoc-Lys(2-Cl-Z)-OH is defined by the chemical properties of its two protecting groups, the Fmoc group and the 2-Cl-Z group, under various conditions encountered during storage and synthesis.
Storage and Solution Stability:
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Solid Form: As a solid powder, it is recommended to store the compound at 2-8°C for long-term stability.
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In Solution: Solutions of Fmoc-amino acids in DMF are reported to be stable for at least one week when stored in a refrigerator.[4] For longer-term storage of stock solutions, freezing is recommended.
Chemical Stability: The orthogonal nature of the protecting groups is key to the utility of Fmoc-Lys(2-Cl-Z)-OH in SPPS.
| Protecting Group | Conditions for Removal (Lability) | Conditions of Stability |
| Fmoc | Mildly basic conditions (e.g., 20% piperidine (B6355638) in DMF).[5][6] | Acidic conditions (e.g., TFA).[7] |
| 2-Cl-Z | Strong acidic conditions (e.g., HF, TFMSA, TFA) and hydrogenolysis.[8] | Basic conditions used for Fmoc deprotection. |
| Table 2: Chemical stability of the protecting groups of Fmoc-Lys(2-Cl-Z)-OH. |
The stability of the 2-Cl-Z group to repeated cycles of Fmoc deprotection with piperidine prevents the formation of branched peptides and other side products. Conversely, the stability of the Fmoc group to acidic conditions allows for the use of acid-labile resins and other side-chain protecting groups without premature cleavage of the N-terminal protection.
Experimental Protocols
The following are detailed, generalized protocols for determining the solubility and stability of Fmoc-Lys(2-Cl-Z)-OH. These methods can be adapted by researchers to obtain specific quantitative data.
Protocol for Thermodynamic Solubility Determination
This protocol describes the shake-flask method, a common technique for determining thermodynamic solubility.
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Preparation of Saturated Solutions:
-
Add an excess amount of solid Fmoc-Lys(2-Cl-Z)-OH to a series of vials, each containing a known volume of a selected solvent (e.g., DMF, NMP, DCM, Acetonitrile).
-
Ensure enough solid is added so that it remains present after equilibrium is reached.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials at a constant temperature (e.g., 25°C) using a shaker or rotator for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved solid.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 265 nm for the Fmoc group).
-
Prepare a calibration curve using standards of known concentrations of Fmoc-Lys(2-Cl-Z)-OH.
-
Calculate the concentration of the saturated solution based on the calibration curve and the dilution factor. The result is the thermodynamic solubility of the compound in that solvent at the specified temperature.
-
Protocol for Forced Degradation Study
This protocol outlines a forced degradation study to assess the stability of Fmoc-Lys(2-Cl-Z)-OH under various stress conditions, as recommended by ICH guidelines.[9][10]
-
Preparation of Stock Solution:
-
Prepare a stock solution of Fmoc-Lys(2-Cl-Z)-OH in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).[9]
-
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period, taking samples at shorter intervals due to the lability of the Fmoc group.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature and protect from light for a defined period.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a defined period. Also, reflux the stock solution at a controlled temperature.
-
Photolytic Degradation: Expose the stock solution to UV and visible light in a photostability chamber.
-
-
Sample Analysis:
-
At each time point, withdraw a sample, neutralize it if necessary (for acidic and basic samples), and dilute it to a suitable concentration.
-
Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the intact Fmoc-Lys(2-Cl-Z)-OH from its degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of the intact compound in the stressed sample to that of an unstressed control sample.
-
Identify and characterize the major degradation products using techniques like LC-MS.
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Visualized Workflows
The following diagrams, generated using the DOT language, illustrate key logical flows involving Fmoc-Lys(2-Cl-Z)-OH in the context of peptide synthesis.
Diagram 1: General workflow of Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.
References
- 1. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. nbinno.com [nbinno.com]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medcraveonline.com [medcraveonline.com]
